Edivoxetine hydrochloride

描述

Edivoxetine hydrochloride is a selective norepinephrine reuptake inhibitor developed by Eli Lilly and Company. It was primarily investigated for its potential use in treating major depressive disorder and attention-deficit hyperactivity disorder. Despite showing some promise in clinical trials, it ultimately did not receive approval for these indications .

准备方法

The synthesis of edivoxetine hydrochloride involves a continuous Barbier reaction, which is an environmentally friendly alternative to the traditional Grignard reaction. This method was optimized by Eli Lilly and Company to produce high yields and purity. The process involves a series of continuous stirred tank reactors where residence times, solvent composition, stoichiometry, and temperature are carefully controlled .

化学反应分析

Edivoxetine hydrochloride undergoes several types of chemical reactions, including:

N-formylation: This reaction occurs in the presence of formic acid or reducing sugars, leading to the formation of N-formyl edivoxetine.

Oxidation and Reduction: While specific details on these reactions are limited, it is known that this compound can undergo typical oxidation and reduction reactions common to secondary amines.

科学研究应用

Edivoxetine hydrochloride has been extensively studied for its potential therapeutic applications in neuropharmacology. Its primary focus has been on treating major depressive disorder by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the brain. This action is crucial for mood regulation and overall mental health . Additionally, it has been explored for its use in treating attention-deficit hyperactivity disorder .

作用机制

Edivoxetine hydrochloride exerts its effects by inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons. By blocking this transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This increase in norepinephrine levels can lead to improved mood, increased energy levels, and better cognitive function .

相似化合物的比较

Edivoxetine hydrochloride is similar to other selective norepinephrine reuptake inhibitors, such as esreboxetine. its unique chemical structure and selective action on norepinephrine reuptake set it apart from other compounds in this class. Unlike non-selective antidepressants, this compound minimizes interaction with other neurotransmitter systems, potentially resulting in a more favorable side effect profile .

生物活性

Edivoxetine hydrochloride, also known as LY-2216684, is a selective norepinephrine reuptake inhibitor (NRI) developed by Eli Lilly primarily for the treatment of major depressive disorder (MDD) and attention-deficit hyperactivity disorder (ADHD). Despite its potential, edivoxetine has faced challenges in clinical efficacy, particularly in treating MDD. This article explores the biological activity of this compound, including its pharmacodynamics, clinical trial outcomes, and safety profile.

Edivoxetine functions by selectively inhibiting the reuptake of norepinephrine in the brain, which is believed to enhance neurotransmitter availability and improve mood and cognitive function. This mechanism differentiates it from selective serotonin reuptake inhibitors (SSRIs) that primarily target serotonin levels.

Pharmacological Properties

- Chemical Formula : CHClFNO

- Molar Mass : 375.87 g/mol

- Water Solubility : 0.247 mg/mL

- Bioavailability : Approximately 1 .

Clinical Trials and Efficacy

Edivoxetine has undergone several clinical trials to assess its efficacy in treating MDD. Notably, three pivotal studies were conducted to evaluate its effectiveness as an adjunctive therapy for patients who had not fully responded to SSRIs.

Summary of Clinical Trials

| Study | Edivoxetine Dosage | SSRI Dosage | Primary Outcome | Results |

|---|---|---|---|---|

| Study 1 | 12 mg or 18 mg daily | Variable | Change in MADRS score | -8.5 (12 mg), -8.7 (18 mg), -7.8 (placebo) |

| Study 2 | 12-18 mg flexible dose | Variable | Change in MADRS score | -9.4 (12-18 mg), -9.6 (6 mg), -9.4 (placebo) |

| Study 3 | 12-18 mg flexible dose | Variable | Change in MADRS score | -8.7 (12-18 mg), -8.5 (placebo) |

The primary outcome measured was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score after eight weeks. Unfortunately, none of the trials met their primary endpoints, indicating that edivoxetine did not significantly improve depressive symptoms compared to placebo when used alongside SSRIs .

Long-term Safety and Tolerability

A long-term open-label study assessed the safety and tolerability of edivoxetine over 54 weeks in patients with MDD. Key findings included:

- Completion Rate : 54% of participants completed the study.

- Adverse Events : Common treatment-emergent adverse events included nausea (5%), hyperhidrosis, constipation, headache, dry mouth, dizziness, vomiting, insomnia, and upper respiratory infections.

- Serious Adverse Events : There were 13 serious adverse events reported, including one death.

- Blood Pressure Changes : Mean increases in systolic blood pressure ranged from 0.0 to 2.3 mm Hg .

Case Studies

In a notable case study involving a patient with treatment-resistant depression, edivoxetine was administered as an adjunct to ongoing SSRI therapy. The patient exhibited moderate improvement in depressive symptoms over a period of eight weeks but did not achieve full remission. This highlights the potential for edivoxetine to provide some benefit in specific cases but also underscores the variability in patient response .

属性

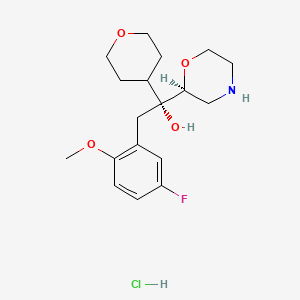

IUPAC Name |

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDKGRLMNSHPON-CJRXIRLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152462 | |

| Record name | Edivoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-05-4 | |

| Record name | Edivoxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edivoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDIVOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。